
2-((3-Ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with ethyl, dimethoxy, and thioacetic acid substituents. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethyl and Dimethoxy Groups: The ethyl and dimethoxy groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Thioacetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3-Ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-((3-Ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-Methyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- 2-((3-Propyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Uniqueness
2-((3-Ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes.
Propriétés
Numéro CAS |
886500-32-9 |
|---|---|
Formule moléculaire |
C14H16N2O5S |
Poids moléculaire |
324.35 g/mol |
Nom IUPAC |
2-(3-ethyl-6,7-dimethoxy-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-4-16-13(19)8-5-10(20-2)11(21-3)6-9(8)15-14(16)22-7-12(17)18/h5-6H,4,7H2,1-3H3,(H,17,18) |
Clé InChI |
DVAZUXXIPNYLAJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)

![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
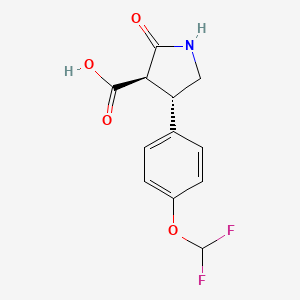

![Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12990686.png)
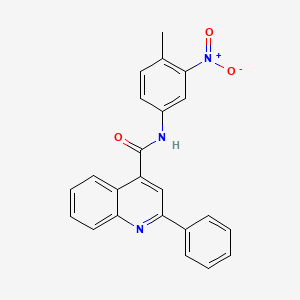

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12990711.png)
![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
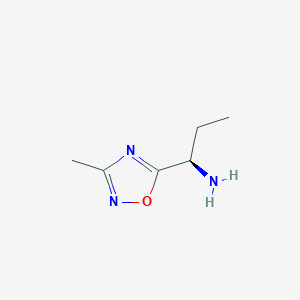
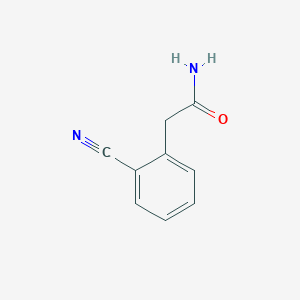
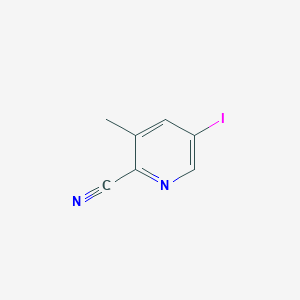
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12990726.png)
